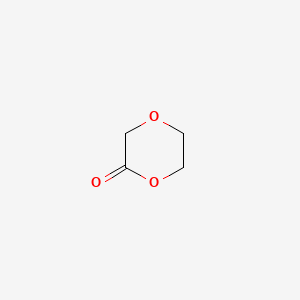

1,4-Dioxan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXHAANQNHFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29223-92-5 | |

| Record name | Poly(p-dioxanone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29223-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801336935 | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-16-5 | |

| Record name | Dioxanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dioxanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIOXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxan-2-one: Properties, Synthesis, and Applications

Introduction: The Significance of a Versatile Monomer

1,4-Dioxan-2-one, also known as p-dioxanone, is a six-membered heterocyclic compound featuring both an ether and a lactone functional group within its structure.[1] This unique combination imparts a desirable balance of properties, making it a monomer of significant interest, particularly in the fields of polymer chemistry and biomedical engineering. Its primary importance lies in its ability to undergo ring-opening polymerization (ROP) to produce poly(p-dioxanone) (PDO), a biodegradable and bioabsorbable polyester.[1][2][3] The resulting polymer exhibits excellent flexibility, biocompatibility, and predictable degradation profiles, rendering it an ideal material for a variety of high-value applications, most notably in the development of absorbable surgical sutures, tissue engineering scaffolds, and controlled drug delivery systems.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and structural properties to its synthesis, purification, and polymerization behavior.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a saturated six-membered ring containing two oxygen atoms at positions 1 and 4, and a carbonyl group at position 2. This lactone (cyclic ester) functionality is the key to its reactivity in polymerization, while the ether linkage provides flexibility to the polymer backbone derived from it.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| Synonyms | p-Dioxanone, para-Dioxanone | [1][4][5] |

| CAS Number | 3041-16-5 | [4][5][6][7] |

| Chemical Formula | C₄H₆O₃ | [1][4][5][6] |

| Molecular Weight | 102.09 g/mol | [4][5][6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 28 °C (lit.) | [5][7] |

| Boiling Point | 215 °C (lit.) | [5][7] |

| Density | ~1.17 g/cm³ (estimate) | [5][7] |

| Vapor Pressure | 11-19 Pa at 20-25 °C | [7] |

| Solubility | Sparingly soluble in chloroform; slightly soluble in acetonitrile and ethyl acetate.[7] Soluble in tetrahydrofuran, acetone, and various alcohols.[8][9] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C.[5][7] |

Solubility Insights: The solubility of this compound has been studied in various organic solvents. For instance, its mole fraction solubility in alcohols like methanol, ethanol, and propanol increases with the polarity of the solvent and with increasing temperature.[8][9] This information is critical for designing effective purification processes, such as solution crystallization.

Spectroscopic Characterization: An Analytical Fingerprint

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the six-membered lactone ring, typically found in the region of 1730-1750 cm⁻¹. Additionally, prominent C-O stretching vibrations corresponding to both the ester and ether linkages are expected in the fingerprint region, generally between 1000-1300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear signature of the molecule's structure. Three distinct signals are expected for the methylene (-CH₂-) protons, corresponding to the protons adjacent to the ester carbonyl, the ether oxygen, and the other ether oxygen, respectively.

-

¹³C NMR: The carbon NMR spectrum will show four distinct resonances: one for the carbonyl carbon of the lactone (typically downfield, ~170 ppm), and three for the methylene carbons, with their chemical shifts influenced by the adjacent oxygen atoms.

-

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z of 102.03, corresponding to the exact mass of C₄H₆O₃.[4] Common fragmentation patterns would involve the loss of small neutral molecules like CO₂ or formaldehyde (CH₂O) resulting from the cleavage of the heterocyclic ring.

Synthesis and Purification: Achieving Polymer-Grade Monomer

The synthesis of high-purity this compound is paramount, as impurities can terminate polymerization and prevent the formation of high molecular weight polymers.[8]

Synthesis Pathways:

-

Dehydrogenation of Diethylene Glycol: A common industrial method involves the continuous gas-phase dehydrogenation of diethylene glycol at elevated temperatures (e.g., 280 °C) over a copper or copper chromite catalyst.[1][10]

-

Carbon Monoxide Insertion: An alternative route involves the reaction of carbon monoxide with formaldehyde and a 1,2-glycol, catalyzed by hydrogen fluoride under moderate temperature and pressure.[11]

-

Cyclization: this compound can also be prepared via the cyclization of chloro(2-hydroxyethoxy)acetic acid or its derivatives.[11]

Purification Protocol: Recrystallization for High Purity Due to the thermal instability of the ether group, solution crystallization is the preferred method for purification.[8] An exceptionally high purity of over 99.9% is required for the successful synthesis of high molecular weight polymers.[8]

Step-by-Step Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve the crude this compound reaction product in a suitable aliphatic ester solvent, such as ethyl acetate, at room temperature to create a saturated or near-saturated solution.[10]

-

Induction of Crystallization: Cool the solution in a controlled manner to approximately -20 °C. To facilitate the process, a few seed crystals of pure this compound can be added to the solution.[10]

-

Crystal Growth: Once crystal formation is visually confirmed, further reduce the temperature of the solution to between -30 °C and -35 °C and maintain for several hours to maximize the yield of the crystalline product.[10]

-

Isolation: Filter the cold mixture to separate the purified crystals from the mother liquor containing the impurities.[10]

-

Drying: Dry the recovered crystals under vacuum to remove any residual solvent. The resulting product should be a white crystalline solid of excellent purity, verifiable by NMR analysis.[10]

Reactivity and Ring-Opening Polymerization (ROP)

The cornerstone of this compound's utility is its ability to undergo ring-opening polymerization (ROP). This reaction proceeds by cleavage of the acyl-oxygen bond of the lactone, which is driven by the release of ring strain. The resulting polymer is poly(p-dioxanone), an alternating poly(ester-ether).

Mechanism and Catalysis: The ROP of this compound is typically catalyzed and can proceed through several mechanisms, with the coordination-insertion mechanism being common when using metal-based catalysts.

-

Catalysts: A range of catalysts are effective for this polymerization:

-

Tin Compounds: Stannous octoate (Sn(Oct)₂) and dibutyltin dilaurate are widely used.[1][10]

-

Metal Alkoxides: Aluminum isopropoxide (Al(OiPr)₃) is a well-known initiator that promotes living polymerization characteristics.[1][12]

-

Enzymes: Lipases, such as Novozym 435, can be used for enzymatic ROP, offering a green chemistry approach.[13]

-

Organocatalysts: Bases like 4-dimethylaminopyridine (DMAP) can also effectively catalyze the polymerization.[14]

-

Workflow: Ring-Opening Polymerization to Polydioxanone

Caption: Workflow for the Ring-Opening Polymerization of this compound.

Applications in Drug Development and Medical Devices

The polymer derived from this compound, polydioxanone (PDO), possesses a unique combination of biodegradability, biocompatibility, high flexibility, and strength.[2] These properties have established it as a critical biomaterial.

-

Absorbable Sutures: PDO is extensively used in the manufacture of absorbable surgical sutures. These sutures maintain their tensile strength during the critical wound healing period before being safely absorbed by the body through hydrolysis, eliminating the need for removal.[2][3]

-

Tissue Engineering: The polymer's excellent biocompatibility and mechanical properties make it suitable for creating scaffolds that support cell growth and tissue regeneration in applications like bone, cartilage, and skin repair.[2][3]

-

Orthopedic Devices: PDO is used to fabricate biodegradable devices such as bone pins, screws, and plates for fracture fixation.[3]

-

Drug Delivery Systems: The biodegradable nature of PDO allows it to be used as a matrix for the controlled and sustained release of therapeutic agents directly at a target site.[3]

Beyond the medical field, PDO and its copolymers are explored for general uses such as biodegradable films, molded articles, and coatings.[2]

Conclusion

This compound stands out as a pivotal monomer in the synthesis of advanced functional materials. Its distinct chemical structure, which marries a reactive lactone with a flexible ether linkage, enables the creation of biodegradable polymers with highly tunable properties. The ability to precisely control the synthesis and purification of this monomer is fundamental to achieving high-performance polydioxanone suitable for demanding applications in medicine and beyond. As research continues to advance, the role of this compound is set to expand, further driving innovation in biodegradable polymers and their contribution to healthcare and environmental sustainability.

References

-

American Chemical Society. (n.d.). Solubility of Organic Systems Containing this compound. Retrieved from [Link]

- Google Patents. (1979). Process for preparing 1,4-dioxan-2-ones.

-

ACS Publications. (n.d.). Solubility of Organic Systems Containing this compound. Retrieved from [Link]

-

ResearchGate. (2025). Recent advances in the synthesis and applications of poly(this compound) based copolymers. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:3041-16-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. Retrieved from [Link]

- Google Patents. (1995). Purification of this compound by crystallization.

-

ACS Publications. (n.d.). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Ring-opening polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione: a new route to a poly(.alpha.-hydroxy acid) with pendant carboxyl groups. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Medical Materials: The Crucial Role of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). “Coordination-insertion” ring-opening polymerization of this compound and controlled synthesis of diblock copolymers with ε-caprolactone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dioxanone. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Dioxanone. Retrieved from [Link]

Sources

- 1. p-Dioxanone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Dioxanone | C4H6O3 | CID 18233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | 3041-16-5 | FD62736 | Biosynth [biosynth.com]

- 7. This compound CAS#: 3041-16-5 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5391768A - Purification of this compound by crystallization - Google Patents [patents.google.com]

- 11. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,4-Dioxan-2-one (CAS 3041-16-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxan-2-one, registered under CAS number 3041-16-5, is a cyclic ester, or lactone, of significant interest in the fields of polymer chemistry and biomedical engineering.[1][2] Its unique strained ring structure makes it a valuable monomer for ring-opening polymerization, leading to the synthesis of biodegradable and biocompatible polyesters.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, polymerization behavior, and its applications, particularly in the development of medical devices and drug delivery systems.

Chemical Identity and Structure

Systematic Name: this compound Common Synonyms: p-Dioxanone, 2-p-Dioxanone[3][4] Molecular Formula: C₄H₆O₃[3] Molecular Weight: 102.09 g/mol [3][5] Structure: The molecule consists of a six-membered ring containing two oxygen atoms and a ketone group.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a colorless, transparent liquid or a white to off-white semi-solid at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 28 °C (lit.) | [1][6] |

| Boiling Point | 215 °C (lit.) | [1][6] |

| Density | 1.1717 g/cm³ (estimate) | [1] |

| Flash Point | 85.5 °C | [1] |

| Water Solubility | Log10(WS) available, indicating some solubility | [7] |

| Octanol/Water Partition Coefficient (LogP) | -0.44020 | [1][4] |

| Refractive Index | 1.4540 (estimate) | [1] |

| Purity | ≥98% | [4] |

| Storage | 4°C or -20°C for long-term storage | [3][4] |

Synthesis and Purification

While a detailed synthesis protocol is beyond the scope of this guide, this compound is typically synthesized through the dehydration of (2-hydroxyethoxy)acetic acid. The purification of the monomer is critical for achieving high molecular weight polymers. Distillation is a common method for purification. The purity of the monomer can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Polymerization and Material Properties

The primary utility of this compound lies in its ability to undergo ring-opening polymerization to produce poly(p-dioxanone) (PPDO or PDS). This reaction is typically catalyzed by organometallic compounds. The strained ring of the lactone provides the thermodynamic driving force for polymerization.

Caption: Workflow for the polymerization of this compound.

Poly(p-dioxanone) is a biodegradable and biocompatible thermoplastic polyester. Its properties, such as molecular weight and crystallinity, can be tailored by controlling the polymerization conditions. This polymer is known for its flexibility and has found widespread use in medical applications.[1][2]

Applications in Research and Drug Development

The biocompatibility and biodegradability of poly(p-dioxanone) make it an excellent candidate for various biomedical applications:

-

Absorbable Sutures: PDS sutures are widely used in surgery. They provide good tensile strength and are absorbed by the body over time, eliminating the need for removal.[1]

-

Drug Delivery Systems: The polymer matrix of PPDO can be used to encapsulate therapeutic agents, allowing for controlled and sustained release of drugs.[1][2]

-

Tissue Engineering: Scaffolds made from PPDO can provide a temporary support structure for cell growth and tissue regeneration.

Safety and Handling

For research and development purposes, this compound should be handled with appropriate safety precautions.[3] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3] The compound is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5]

Analytical Characterization

The characterization of both the this compound monomer and the resulting poly(p-dioxanone) polymer is crucial for quality control and research.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol.[6]

-

Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of polar compounds.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by comparing the peak area of the analyte to the total peak area.

Conclusion

This compound is a key monomer in the synthesis of the biodegradable polymer poly(p-dioxanone). Its well-defined physical and chemical properties, coupled with the biocompatibility of its polymer, have established its importance in the medical device and pharmaceutical industries. Further research into the polymerization of this compound and the applications of its resulting polymers holds promise for the development of new and improved biomedical technologies.

References

- Vertex AI Search Result, [Source 1]

- Vertex AI Search Result, [Source 2]

- A Chemtek, p-Dioxanone | 3041-16-5, [Source 3]

- CymitQuimica, CAS 3041-16-5: Dioxanone, [Source 4]

- Cheméo, Chemical Properties of P-dioxan-2-one (CAS 3041-16-5), [Source 5]

- ChemicalBook, INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3, [Source 6]

- Biosynth, this compound | 3041-16-5 | FD62736, [Source 7]

- Abcam, Indole-3-butyric acid potassium salt, auxin-family plant hormone, [Source 8]

- ChemicalBook, INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3, [Source 9]

- Crimson Living, Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster, [Source 10]

- ChemicalBook, this compound | 3041-16-5, [Source 11]

- ChemScene, 3041-16-5 | p-Dioxanone, [Source 12]

Sources

- 1. 3041-16-5(this compound) | Kuujia.com [kuujia.com]

- 2. CAS 3041-16-5: Dioxanone | CymitQuimica [cymitquimica.com]

- 3. achemtek.com [achemtek.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 3041-16-5 | FD62736 | Biosynth [biosynth.com]

- 6. This compound | 3041-16-5 [chemicalbook.com]

- 7. P-dioxan-2-one (CAS 3041-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to the Synthesis and Purification of p-Dioxanone Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of p-Dioxanone in Biomedical Applications

Para-dioxanone (p-dioxanone or PDO), a cyclic ether-ester monomer, is the fundamental building block of poly(p-dioxanone) (PPDO), a biocompatible and biodegradable polymer with extensive applications in the medical field.[1] PPDO is prized for its unique combination of flexibility, due to the ether linkage in its backbone, and biodegradability via hydrolysis of its ester bonds.[2] These properties make it an ideal material for a variety of biomedical devices, including absorbable surgical sutures, orthopedic pins, drug delivery systems, and tissue engineering scaffolds.[3] The performance of the final PPDO polymer, particularly its molecular weight and mechanical strength, is critically dependent on the purity of the p-dioxanone monomer.[4] Therefore, robust and well-controlled synthesis and purification methods are paramount for producing high-quality, medical-grade p-dioxanone.

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for p-dioxanone. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand the underlying chemistry, select appropriate methods, and implement effective protocols for the production of high-purity p-dioxanone monomer.

I. Synthesis of p-Dioxanone Monomer: A Comparative Analysis of Key Methodologies

Several synthetic pathways to p-dioxanone have been developed, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as desired scale, available starting materials, and required purity levels. This section details the most prominent synthesis routes.

Catalytic Dehydrogenation of Diethylene Glycol (DEG)

The catalytic dehydrogenation of diethylene glycol is a widely employed industrial method for producing p-dioxanone.[5] This process involves the vapor-phase cyclization of DEG over a heterogeneous catalyst at elevated temperatures.[6]

Reaction Mechanism: The reaction proceeds via an intramolecular cyclization and dehydrogenation of diethylene glycol, yielding p-dioxanone and hydrogen gas as the primary products.

Diagram of the Catalytic Dehydrogenation of Diethylene Glycol:

Caption: Catalytic dehydrogenation of diethylene glycol to p-dioxanone.

Causality Behind Experimental Choices:

-

Catalyst Selection: Copper-based catalysts, particularly copper chromite and copper supported on silica (Cu/SiO₂), are favored due to their high activity and selectivity for the dehydrogenation reaction.[5][7] The catalyst's surface properties, such as a high specific surface area and a balanced Cu⁰/Cu⁺ ratio, are crucial for achieving high yields and minimizing side reactions like dehydration.[8]

-

Reaction Temperature: The temperature is a critical parameter, typically ranging from 250°C to 350°C.[6] This range is a compromise between achieving a sufficient reaction rate and minimizing thermal degradation of the product and catalyst deactivation.

-

Hydrogen Co-feed: The presence of added hydrogen during the reaction can surprisingly lead to improved yields, minimized side reactions, and prolonged catalyst life.[6]

Experimental Protocol: Catalytic Dehydrogenation of DEG

-

Catalyst Preparation (Copper Chromite):

-

A solution of copper(II) nitrate trihydrate in water is added to a solution of sodium dichromate dihydrate and ammonium hydroxide.[9]

-

The resulting precipitate of copper ammonium chromate is collected by filtration, washed, and dried.[9]

-

The dried powder is then calcined at high temperatures (e.g., 350°C) to yield the active copper chromite catalyst.[9]

-

-

Reaction Setup:

-

A fixed-bed reactor is loaded with the prepared catalyst.

-

The catalyst is typically reduced in a stream of hydrogen at an elevated temperature (e.g., 210°C) prior to the reaction to generate the active copper species.[6]

-

-

Dehydrogenation Reaction:

-

Product Collection:

-

The reaction mixture exiting the reactor is cooled and condensed to collect the crude p-dioxanone.

-

One-Pot Synthesis from Methyl Glycolate and Ethylene Oxide

A more recent and greener approach involves the one-pot synthesis of p-dioxanone from readily available starting materials: methyl glycolate and ethylene oxide.[11][12] This method offers a more atom-economical and potentially milder reaction pathway.

Reaction Mechanism: This synthesis proceeds in two main steps: a ring-opening reaction of ethylene oxide with methyl glycolate to form a methyl 2-(2-hydroxyethoxy)acetate (MHEA) intermediate, followed by an intramolecular cyclization of MHEA to yield p-dioxanone and methanol.[11] Iron(III) chloride (FeCl₃) has been identified as an effective catalyst for both steps.[12]

Diagram of the One-Pot Synthesis of p-Dioxanone:

Caption: General workflow for the purification of p-dioxanone.

Chemical Scavenging of Hydroxyl Impurities

For applications requiring exceptionally high purity, a chemical scavenging method can be employed to remove trace amounts of hydroxyl-containing impurities.

Principle: This method involves reacting the crude p-dioxanone with a scavenger compound that selectively reacts with hydroxyl groups. Isocyanate-functionalized scavengers, for example, react with diethylene glycol to form polyurethanes, which can then be easily separated from the p-dioxanone. [4]

III. Purity Assessment of p-Dioxanone Monomer

Accurate determination of monomer purity is crucial for quality control and for predicting the properties of the resulting polymer. Several analytical techniques are employed for this purpose.

Analytical Methods for Purity Determination

| Analytical Technique | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. [13] |

| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities. [] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of the monomer and impurities. [] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the monomer's structure. [11] |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of purity based on melting point depression. [] |

Conclusion

The synthesis and purification of p-dioxanone monomer are critical steps in the production of high-performance, medical-grade poly(p-dioxanone). This guide has provided a detailed overview of the key synthesis routes, including the established catalytic dehydrogenation of diethylene glycol and a promising one-pot synthesis from methyl glycolate and ethylene oxide. Furthermore, it has outlined the essential purification techniques of fractional distillation and recrystallization, which are vital for achieving the high purity required for controlled polymerization. By understanding the principles and experimental protocols detailed herein, researchers and professionals in the field of drug development and biomedical materials can make informed decisions to produce p-dioxanone monomer of the requisite quality for their specific applications, ultimately contributing to the advancement of safe and effective medical devices.

References

-

Li, Z., Li, T., Zhao, D., & Li, Z. (2025). Iron-Catalyzed Direct Synthesis of p-Dioxanone from Commodity Methyl Glycolate and Ethylene Oxide. ChemRxiv. [Link]

-

Li, Z., Li, T., Zhao, D., & Li, Z. (2025). Iron-Catalyzed Direct Synthesis of p-Dioxanone from Commodity Methyl Glycolate and Ethylene Oxide. Polymer Science | ChemRxiv | Cambridge Open Engage. [Link]

- United States Patent 5,675,022. (1997). Recovery of dioxanone by melt crystallization.

-

Preparation of Copper Chromite. (n.d.). The Organic Synthesis Archive. [Link]

- United States Patent 5,310,945. (1994). Process for preparing para-dioxanones.

-

Li, Z., Li, T., Zhao, D., & Li, Z. (2025). Iron-Catalyzed Direct Synthesis of p-Dioxanone from Commodity Methyl Glycolate and Ethylene Oxide. ResearchGate. [Link]

- United States Patent 2,807,629. (1957). Catalytic dehydrogenation of dialkylene glycols.

- United States Patent 5,391,768. (1995). Purification of 1,4-dioxan-2-one by crystallization.

-

Recrystallization, filtration and melting point. (n.d.). University of Colorado Boulder. [Link]

- United States Patent 3,119,840. (1964). Preparation of 2-p-dioxanone by dehydrogenating diethylene glycol in the presence of added hydrogen.

-

Recrystallization. (n.d.). University of California, Los Angeles. [Link]

-

Synthesis and Properties of Poly(d,L-lactide-co-p-dioxanone) Random and Segmented Copolymers. (2012). ResearchGate. [Link]

- KR101788254B1. (2017). Method for producing para-dioxanone using fixed bed reactor.

-

Chen, L., Wang, L., Wang, J., & Zhu, J. (2023). Dehydrogenation of Diethylene Glycol to Para-Dioxanone over Cu/SiO₂ Catalyst: Effect of Structural and Surface Properties. MDPI. [Link]

- CA1325419C. (1993). Copper chromite hydrogenation catalyst.

-

RECRYSTALLISATION. (n.d.). University of Sydney. [Link]

-

Prasad, R., & Kumar, A. (2015). Applications and Preparation Methods of Copper Chromite Catalysts: A Review. CORE. [Link]

-

Chen, L., Wang, L., Wang, J., & Zhu, J. (2023). Dehydrogenation of Diethylene Glycol to Para-Dioxanone over Cu/SiO2 Catalyst: Effect of Structural and Surface Properties. ResearchGate. [Link]

-

Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. [Link]

- United States Patent 5,391,707. (1995). Process for the production of dioxanone.

- WO2020109930A1. (2020). Advanced processing of absorbable poly(p-dioxanone) containing high level of p-dioxanone monomer.

-

A rapid synthesis of poly (p-dioxanone) by ring-opening polymerization under microwave irradiation. (2007). ResearchGate. [Link]

- US20100004471A1. (2010). Purification of p-dioxanone.

-

Polydioxanone implants: A systematic review on safety and performance in patients. (2020). NIH. [Link]

-

Synthesis and characterization of poly(p-dioxanone)-based degradable copolymers with enhanced thermal and hydrolytic stabilities. (2022). Springer. [Link]

-

9.5: Fractional Distillation Procedure. (2020). Chemistry LibreTexts. [Link]

-

Poly(p-dioxanone). (n.d.). Shenzhen Polymtek Biomaterial Co., Ltd. [Link]

-

Deng, K., Jin, W., Zhang, F., Li, C., Shen, H., Ma, X., Fan, X., & Wang, M. (2013). Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. [Link]

-

One-step synthesis of methyl glycolate by hydrolysis and esterification in an autoclave reactor. (2017). ResearchGate. [Link]

-

PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100004471A1 - Purification of p-dioxanone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US3119840A - Preparation of 2-p-dioxanone by dehydrogenating diethylene glycol in the presence ofadded hydrogen - Google Patents [patents.google.com]

- 7. US2807629A - Catalytic dehydrogenation of dialkylene glycols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Copper Chromite [chemistry.mdma.ch]

- 10. US5310945A - Process for preparing para-dioxanones - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pstc.org [pstc.org]

The Energetic Landscape of Bioresorbable Polymers: Thermodynamic Parameters of 1,4-Dioxan-2-one Polymerization

An In-Depth Technical Guide

Abstract

Poly(1,4-dioxan-2-one) (PPDO) is a crucial aliphatic poly(ester-alt-ether) renowned for its biocompatibility, biodegradability, and superior mechanical properties, making it a material of choice for medical devices like absorbable sutures and in drug delivery systems. The synthesis of high-quality, stable PPDO hinges on a deep understanding of the thermodynamics governing the ring-opening polymerization (ROP) of its monomer, this compound (PDO). This guide provides a comprehensive exploration of the core thermodynamic parameters—enthalpy (ΔH°p), entropy (ΔS°p), and Gibbs free energy (ΔG°p)—that dictate the polymerizability of PDO. We delve into the theoretical underpinnings, detail field-proven experimental methodologies for their determination, and synthesize key data from the literature. Crucially, this paper bridges theory and practice, offering researchers and drug development professionals critical insights into how these energetic factors influence polymer synthesis, processing temperatures, material stability, and the potential for chemical recycling.

Introduction: Why Thermodynamics Dictate Success in PPDO Synthesis

The clinical and commercial success of a bioresorbable polymer is contingent not only on its end-use properties but also on the robustness and control of its synthesis. Poly(this compound) stands out due to its unique combination of flexibility, strength, and predictable degradation profile.[1] It is synthesized via the ring-opening polymerization (ROP) of this compound, a six-membered cyclic ester-ether monomer.

Unlike many polymerizations that are effectively irreversible, the ROP of PDO is a distinct equilibrium process. This seemingly subtle distinction has profound practical consequences. The position of this equilibrium, which dictates the maximum achievable monomer conversion and the thermal stability of the resulting polymer, is governed entirely by thermodynamics. A thorough grasp of these principles is therefore not merely academic; it is a prerequisite for process optimization, rational catalyst selection, and the design of stable, reliable biomedical materials. This guide illuminates the thermodynamic landscape of PDO polymerization, providing the foundational knowledge required to navigate its synthetic challenges and unlock its full potential.

The Thermodynamic Imperative: ΔG, Ring Strain, and the Ceiling Temperature

The spontaneity of any chemical reaction, including polymerization, is determined by the change in Gibbs free energy (ΔG). For a polymerization process, this is expressed as:

ΔGp = ΔHp - TΔSp

Where:

-

ΔGp is the Gibbs free energy of polymerization. A negative value indicates that polymerization is thermodynamically favorable.[2]

-

ΔHp is the enthalpy of polymerization, representing the heat released or absorbed during the process.

-

ΔSp is the entropy of polymerization, reflecting the change in disorder.

-

T is the absolute temperature in Kelvin.

For the ROP of cyclic monomers like PDO, the key driving force is the relief of ring strain. The bonds in a small or moderately sized ring are often forced into conformations that deviate from their ideal, low-energy states. The opening of this ring to form a linear polymer chain relieves this strain, resulting in a release of energy. Therefore, the enthalpy of polymerization (ΔHp) for PDO is negative (exothermic) .[3]

Conversely, the polymerization process involves converting a large number of small, independently moving monomer molecules into a single, long, and more constrained polymer chain. This results in a significant loss of translational degrees of freedom, leading to a decrease in the system's disorder. Consequently, the entropy of polymerization (ΔSp) is also negative .[3]

This creates a thermodynamic conflict: the negative ΔHp favors polymerization, while the negative ΔSp opposes it. The temperature (T) acts as the arbiter. At a specific temperature, the enthalpic and entropic contributions will perfectly balance, and ΔGp will be zero. This critical temperature is known as the ceiling temperature (Tc) .

Tc = ΔH°p / ΔS°p (at equilibrium for a given monomer concentration)

Above the ceiling temperature, the unfavorable entropy term (-TΔSp) dominates, ΔGp becomes positive, and polymerization is thermodynamically forbidden. Instead, the polymer will actively depolymerize back to the monomer. This is the single most important thermodynamic concept governing the processing and application of PPDO.[4][5]

Caption: Relationship between thermodynamic parameters and temperature in PDO polymerization.

Quantitative Analysis: A Compendium of Thermodynamic Data

Numerous studies have investigated the thermodynamic parameters for the bulk polymerization of this compound using various catalytic systems. The values show good general agreement, confirming the equilibrium nature of the reaction.

| ΔH°p (kJ/mol) | ΔS°p (J/mol·K) | Tc (°C) | Catalyst / Initiator System | Source |

| -14.1 | -26.1 | 265 | Sn(Oct)₂ or Al(Et)₃ | Nishida et al., 2000[5][6] |

| -15.8 | -50.4 | 235 | Al(OⁱPr)₃ | Duda et al., 2001[1] |

| -13.8 | -45.0 | N/A | Sn(Oct)₂ / BuOH | Duda et al.[3][7] |

| -19.0 | -66.0 | N/A | Novozym 435 (Enzyme) | Song et al., 2007[8][9] |

Causality Insight: The minor variations in reported values can be attributed to differences in the physical state of the system during measurement (e.g., whether the polymer is molten or crystalline) and the specific methods used for calculation. For instance, studies conducted above the melting temperature (Tm ≈ 110°C) of PPDO ensure a homogenous liquid state, simplifying the thermodynamic analysis.[1] Below Tm, the crystallization of the polymer provides an additional, favorable free energy change, driving the reaction to higher monomer conversion than would be predicted for the amorphous state alone.[1]

Experimental Protocol: Determining Thermodynamic Parameters via Equilibrium Monomer Concentration

A robust and widely cited method for determining ΔH°p and ΔS°p is to measure the equilibrium monomer concentration, [M]eq, at various temperatures.[1][6] The relationship is described by the Dainton-Ivin equation:

ln[M]eq = ΔH°p / (RT) - ΔS°p / R

By plotting ln[M]eq against the reciprocal of the absolute temperature (1/T), a straight line is obtained where the slope corresponds to ΔH°p/R and the y-intercept corresponds to -ΔS°p/R.

Step-by-Step Methodology

-

Monomer and Catalyst Preparation:

-

Purify this compound (PDO) monomer by recrystallization or distillation to remove impurities and water, which can interfere with the polymerization.

-

Select and prepare the initiator/catalyst solution (e.g., Sn(Oct)₂, Al(OⁱPr)₃) under an inert atmosphere (e.g., in a glovebox) to prevent deactivation.

-

-

Setting up Equilibrium Polymerizations:

-

In a series of sealed ampoules or reactors, charge precise amounts of purified PDO monomer and catalyst. A constant monomer-to-initiator ratio should be maintained across all samples.

-

Place the sealed reactors in thermostats (e.g., oil baths) set to a range of different temperatures (e.g., 100°C, 120°C, 140°C, 160°C). It is crucial to select a temperature range where equilibrium can be reached in a reasonable timeframe.[6]

-

-

Achieving Equilibrium:

-

Allow the polymerizations to proceed for a sufficient duration to ensure equilibrium is reached. This time must be determined empirically; preliminary kinetic runs are advised. For PDO, this can range from a few hours to over 24 hours depending on the temperature and catalyst activity.[6][7] The reaction is at equilibrium when the monomer concentration no longer changes with time.

-

-

Sample Quenching and Analysis:

-

Rapidly cool the reactors to quench the polymerization and "freeze" the equilibrium state.

-

Dissolve a known mass of the crude product in a suitable deuterated solvent (e.g., CDCl₃).

-

Determine the equilibrium monomer concentration [M]eq using ¹H NMR spectroscopy by integrating the characteristic peaks of the monomer against those of the polymer repeat unit. Alternatively, size-exclusion chromatography (SEC) can be used.[7]

-

-

Data Analysis:

-

Calculate [M]eq for each temperature point.

-

Plot ln[M]eq versus 1/T (in Kelvin).

-

Perform a linear regression on the data points.

-

Calculate ΔH°p from the slope (Slope = ΔH°p/R) and ΔS°p from the y-intercept (Intercept = -ΔS°p/R), where R is the gas constant (8.314 J/mol·K).

-

Caption: Experimental workflow for determining ΔH°p and ΔS°p via the equilibrium monomer method.

Practical Implications for Science and Industry

A clear understanding of PDO's thermodynamic profile is directly applicable to solving real-world challenges in research and manufacturing.

-

Synthesis and Process Control: The ceiling temperature of ~235-265°C represents a hard thermodynamic limit for processing PPDO.[1][5] Melt processing, such as extrusion for medical device fabrication, must be conducted well below this temperature to prevent significant depolymerization, which would lead to a loss of molecular weight and compromised mechanical properties.

-

Material Purity and Stability: Because the polymerization is an equilibrium, even solid PPDO at room temperature contains a small but non-zero concentration of residual monomer. This is critical in the context of biomedical applications, where leachable monomers can be a regulatory and safety concern. The thermodynamic data allows for the prediction of this baseline equilibrium monomer level.

-

Chemical Recyclability: The reversible nature of the polymerization is a significant advantage for sustainability. PPDO can be efficiently depolymerized back to its monomer by heating it above its Tc in the presence of a suitable catalyst.[4][5] This enables a closed-loop life cycle, where used or waste polymer can be re-converted to high-purity monomer for subsequent polymerization, a key goal in the circular economy.

Conclusion

The polymerization of this compound is a classic example of an equilibrium-controlled process, governed by a delicate balance between a favorable enthalpy change and an unfavorable entropy change. The key thermodynamic parameters (ΔH°p ≈ -14 to -19 kJ/mol; ΔS°p ≈ -26 to -66 J/mol·K) dictate a ceiling temperature in the range of 235-265°C, which represents the absolute thermal limit for the existence of the polymer. For scientists and engineers in the biomedical and pharmaceutical fields, these are not abstract numbers but critical process parameters that directly influence the synthesis, processing, stability, and ultimate viability of PPDO-based products. By mastering these thermodynamic principles, researchers can optimize reaction conditions, ensure material quality, and innovate in the design of next-generation biodegradable materials.

References

-

Nishida, H., Yamashita, M., Endo, T., & Tokiwa, Y. (2000). Equilibrium Polymerization Behavior of this compound in Bulk. Macromolecules, 33(19), 6982–6986. [Link]

-

Duda, A., Penczek, S., & Randal, J. C. (2001). Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of this compound Initiated by Al(OiPr)3 in Bulk. Macromolecules, 34(19), 6546–6552. [Link]

-

Shen, Y., Shen, Z., & Zhang, Y. (2008). Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5214-5222. [Link]

-

Song, P., Zhang, R., & Feng, X. (2007). Thermodynamics and kinetics of bulk ring-opening polymerization of this compound catalyzed by Novozym 435. Journal of Polymer Science Part A: Polymer Chemistry, 45(19), 4476-4484. [Link]

-

Nishida, H., Yamashita, M., Endo, T., & Tokiwa, Y. (2000). Equilibrium Polymerization Behavior of this compound in Bulk. ResearchGate. [Link]

-

Duda, A., & Penczek, S. (2003). Monomer−Linear Macromolecules−Cyclic Oligomers Equilibria in the Polymerization of this compound. Macromolecules, 36(24), 8959-8966. [Link]

-

Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Thermodynamics and Kinetics of Ring-Opening Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-110). [Link]

-

Song, P., Zhang, R., & Feng, X. (2008). Thermogravimetric analysis of the decomposition of poly(this compound)/starch blends. Journal of Thermal Analysis and Calorimetry, 91(3), 857-862. [Link]

-

Nishida, H., Yamashita, M., Endo, T., & Tokiwa, Y. (2000). Equilibrium Polymerization Behavior of this compound in Bulk. ACS Publications. [Link]

-

Sevick, E. (n.d.). Thermodynamics of Polymer Solution. Australian National University. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.anu.edu.au [rsc.anu.edu.au]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 1,4-Dioxan-2-one using ¹H and ¹³C NMR

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 1,4-dioxan-2-one, a pivotal monomer in the synthesis of biocompatible polymers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of ¹H and ¹³C NMR spectroscopy for the structural elucidation and purity assessment of this compound. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present detailed experimental protocols for sample preparation, and provide a thorough interpretation of the NMR spectra, underpinned by established scientific principles.

Introduction: The Significance of this compound and the Power of NMR

This compound, also known as p-dioxanone, is a six-membered heterocyclic compound containing both an ester and an ether functional group.[1][2][3] Its importance lies in its role as a monomer for the ring-opening polymerization to produce poly(p-dioxanone) (PPDO), a biodegradable and bioabsorbable polymer widely used in medical devices such as absorbable sutures and surgical clips.[4][5] The chemical structure of this compound is presented in Figure 1.

Given the critical applications of its polymeric form, ensuring the purity and structural integrity of the this compound monomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering detailed insights into the molecular structure at the atomic level. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a unique fingerprint of the molecule, allowing for unambiguous identification and quantification of impurities.

This guide will navigate the intricacies of ¹H and ¹³C NMR spectral analysis of this compound, providing the foundational knowledge and practical guidance necessary for its effective characterization.

Foundational Principles: Understanding the NMR Spectrum of this compound

The NMR spectrum of this compound is dictated by its unique structural features: a six-membered ring containing two oxygen atoms and a carbonyl group. These elements create distinct electronic environments for the hydrogen and carbon atoms, leading to a predictable yet informative spectral pattern.

Structural Influences on Chemical Shifts

-

Electronegativity: The two oxygen atoms in the ring exert a strong deshielding effect on the neighboring protons and carbons due to their high electronegativity. This pulls electron density away from the adjacent nuclei, causing them to resonate at a higher frequency (downfield) in the NMR spectrum.

-

Anisotropy of the Carbonyl Group: The π-electron system of the carbonyl group (C=O) generates a magnetic field that is anisotropic. This means its effect on nearby nuclei is dependent on their spatial orientation relative to the carbonyl bond. Protons and carbons in the vicinity of the carbonyl group will experience either shielding or deshielding, influencing their chemical shifts.

-

Ring Conformation: In solution, the this compound ring is not planar and likely adopts a chair or a twist-boat conformation. This conformational flexibility can lead to broadening of NMR signals. The axial and equatorial positions of the protons on the methylene groups are chemically non-equivalent, which can result in complex splitting patterns.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups in the molecule. The integration of these signals should be in a 2:2:2 ratio.

A detailed breakdown of the expected ¹H NMR spectrum is provided in Table 1.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |

| H-3 (-O-CH₂-C=O) | 4.2 - 4.5 | Triplet | 5-7 | Directly attached to an oxygen atom and adjacent to the carbonyl group, resulting in significant deshielding. Coupled to the H-5 protons. |

| H-5 (-CH₂-O-) | 3.8 - 4.1 | Triplet | 5-7 | Adjacent to an ether oxygen, leading to a downfield shift. Coupled to the H-6 protons. |

| H-6 (-O-CH₂-CH₂-) | 3.6 - 3.9 | Multiplet | 5-7 | Influenced by the ether oxygen and coupled to both H-5 and potentially long-range to H-3. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the spectrometer frequency.

Causality Behind ¹H NMR Spectral Features

The downfield chemical shifts of all protons are a direct consequence of the deshielding effect of the two oxygen atoms. The protons at the C-3 position are the most deshielded due to their proximity to both an ether oxygen and the electron-withdrawing carbonyl group. The protons at C-5 are deshielded by the adjacent ether oxygen, while the protons at C-6 are slightly less deshielded as they are further from the carbonyl group. The expected triplet multiplicity for H-3 and H-5 arises from vicinal coupling to the adjacent methylene groups, following the n+1 rule (where n=2). The signal for H-6 is expected to be a more complex multiplet due to coupling with the H-5 protons.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the three methylene carbons and the carbonyl carbon.

A summary of the expected ¹³C NMR data is presented in Table 2.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 165 - 175 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-3 (-O-CH₂-C=O) | 65 - 75 | Attached to an oxygen atom, resulting in a downfield shift. |

| C-5 (-CH₂-O-) | 60 - 70 | Bonded to an ether oxygen, leading to a deshielded signal. |

| C-6 (-O-CH₂-CH₂-) | 60 - 70 | Also attached to an ether oxygen, with a chemical shift similar to C-5. |

Rationale for ¹³C Chemical Shifts

The most downfield signal in the ¹³C NMR spectrum is unequivocally assigned to the carbonyl carbon (C-2) due to the significant deshielding effect of the double bond to oxygen. The remaining three signals correspond to the methylene carbons. The carbons directly bonded to oxygen (C-3, C-5, and C-6) are all shifted downfield compared to typical alkane carbons. The subtle differences in their chemical shifts are influenced by their proximity to the carbonyl group and the other ether oxygen.

Experimental Protocol: NMR Sample Preparation

To ensure high-quality, reproducible NMR spectra, meticulous sample preparation is crucial. The following protocol outlines the standard procedure for preparing a this compound sample for NMR analysis.

Materials

-

This compound sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and bulbs

-

Small vials

-

Filter plug (e.g., glass wool or a cotton plug in a pipette)

Step-by-Step Procedure

-

Weighing the Sample: Accurately weigh the appropriate amount of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

Filtration: Prepare a filter pipette by placing a small plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the NMR magnet.

Advanced NMR Techniques for Structural Confirmation

For a more in-depth analysis and unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would confirm the connectivity between the protons on C-3 and C-5, and between C-5 and C-6.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

Conclusion: A Validated Approach to Quality Assurance

The comprehensive spectral analysis of this compound using ¹H and ¹³C NMR spectroscopy is an indispensable tool for ensuring its chemical identity and purity. By understanding the influence of the molecule's unique structural features on the NMR spectrum, researchers can confidently interpret the data to verify the integrity of this critical monomer. The protocols and interpretations provided in this guide serve as a self-validating system for the routine analysis of this compound, contributing to the quality and safety of the advanced biomaterials derived from it.

References

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link][7]

-

How to Prepare Samples for NMR. (n.d.). Queen Mary University of London. Retrieved from [Link]

-

Deng, K., Jin, W., Zhang, F., Li, C., Shen, H., Ma, X., Fan, X., & Wang, M. (2013). Preparation and Characterization of Dioxanone and Poly(dioxanone). Advanced Materials Research, 711, 22-25. Retrieved from [Link][8][9]

-

PubChem. (n.d.). Dioxanone. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Gao, C., & Li, Y. (2012). Synthesis and Properties of Poly(d,L-lactide-co-p-dioxanone) Random and Segmented Copolymers. Journal of Biomaterials Science, Polymer Edition, 23(1-4), 37-52. Retrieved from [Link][10]

-

Luo, Y., & Liu, J. (2007). A rapid synthesis of poly(p-dioxanone) by ring-opening polymerization under microwave irradiation. Polymer Bulletin, 58(5-6), 863-869. Retrieved from [Link][1]

- Kopchinski, J. A., & Shalaby, S. W. (1995). U.S. Patent No. 5,391,768. Washington, DC: U.S. Patent and Trademark Office.

-

Nsangu, C., & Koole, L. H. (2006). Amino acid endcapped poly(p-dioxanone): Synthesis and crystallization. Polymer, 47(1), 133-141. Retrieved from [Link][11]

-

Wood, D. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 3355-3357. Retrieved from [Link][9]

-

Alver, Ö., & Parlak, C. (2016). SPECTROSCOPIC INVESTIGATIONS OF 1,4-DIOXANE ADSORBED ON BENTONITE FROM ANATOLIA. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(1), 1-10. Retrieved from [Link][12]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link][13][14]

-

Chapman, D. M., & Hester, R. E. (1999). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 103(40), 8174-8180. Retrieved from [Link][15]

-

Rittner, R. (2008). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 19(2), 237-251. Retrieved from [Link][16]

Sources

- 1. This compound | 3041-16-5 | FD62736 | Biosynth [biosynth.com]

- 2. This compound | 3041-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Dioxanone | C4H6O3 | CID 18233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sites.bu.edu [sites.bu.edu]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. Preparation and Characterization of Dioxanone and Poly(dioxanone) | Scientific.Net [scientific.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. auremn.org.br [auremn.org.br]

An In-Depth Technical Guide to the Ring-Opening Polymerization of 1,4-Dioxan-2-one

Abstract

This technical guide provides a comprehensive overview of the mechanisms governing the ring-opening polymerization (ROP) of 1,4-dioxan-2-one (PDO), a monomer of significant interest in the development of biodegradable and biocompatible polymers for biomedical applications. The resulting polymer, poly(p-dioxanone) (PPDO), possesses a unique combination of flexibility, thanks to the ether linkages in its backbone, and biodegradability, conferred by its ester bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the primary polymerization pathways: coordination-insertion, enzymatic, anionic, and cationic ROP. Each mechanism is discussed with a focus on the underlying chemical principles, catalyst selection, and the resulting polymer characteristics. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.

Introduction: The Significance of this compound in Polymer Chemistry

This compound, also known as p-dioxanone (PDO), is a six-membered cyclic ester-ether monomer. Its polymerization yields poly(p-dioxanone) (PPDO), a semi-crystalline polymer with a melting temperature (T) around 110°C and a low glass transition temperature (T) in the range of -10 to -20°C. These properties, combined with its excellent biocompatibility and bioabsorbability, have made PPDO a material of choice for various biomedical applications, including absorbable sutures, drug delivery systems, and tissue engineering scaffolds.[1][2]

The ring-opening polymerization (ROP) of PDO is the primary route for the synthesis of high molecular weight PPDO. The choice of initiating or catalytic system is paramount as it dictates the polymerization mechanism, the degree of control over the polymer's molecular weight and architecture, and the purity of the final product. This guide will explore the four principal mechanisms of PDO ring-opening, providing a detailed analysis of each.

Coordination-Insertion Polymerization: The Workhorse of PPDO Synthesis

The coordination-insertion mechanism is the most widely employed method for the ROP of PDO, particularly in industrial settings. This pathway typically utilizes metal-based catalysts, with tin(II) octoate (Sn(Oct)₂) and aluminum alkoxides being the most common.[3][4][5] The mechanism is favored for its ability to produce high molecular weight polymers with good control over the polymerization process.

A key feature of the coordination-insertion mechanism is the cleavage of the acyl-oxygen bond of the PDO monomer.[6][7] The process is initiated by a metal alkoxide species, which can be the catalyst itself (e.g., aluminum triisopropoxide) or formed in situ by the reaction of a metal catalyst with a co-initiator, typically an alcohol.[3][8] The monomer first coordinates to the metal center of the initiator, which activates the carbonyl group. This is followed by the nucleophilic attack of the alkoxide group on the activated carbonyl carbon, leading to the insertion of the monomer into the metal-alkoxide bond and the regeneration of the active site at the new chain end.

Catalytic Systems and Their Influence

| Catalyst System | Typical Co-initiator | Temperature (°C) | Resulting M (kDa) | PDI | Reference(s) |

| Sn(Oct)₂ | 1,4-Butanediol | 120 | ~36 | 1.3-1.7 | [7] |

| Al(OiPr)₃ | None | 80 | Up to 100 | < 1.3 | [7] |

| Ti(OiPr)₄ | None | 60 | Up to 119 | 1.4-1.8 | [9] |

| La(OiPr)₃ | None | 130 | Up to 80 | 1.5-2.0 | [6] |

Mechanistic Workflow: Coordination-Insertion ROP

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Advent of a Resilient Biomaterial: A Technical Guide to the Discovery and History of Poly(1,4-dioxan-2-one)

Introduction: The Quest for a Superior Absorbable Suture

In the landscape of biomedical innovation, the development of synthetic absorbable biomaterials has been a cornerstone of surgical advancement. For decades, materials like catgut, and later the synthetic polymers polyglycolic acid (PGA) and its copolymers, dominated the field of wound closure. However, a distinct clinical need remained: a suture that could provide prolonged support for slowly healing tissues, such as the abdominal fascia, while still being fully and safely absorbed by the body. This guide delves into the discovery and history of poly(1,4-dioxan-2-one), a biomaterial engineered to meet this very challenge, tracing its journey from a chemical curiosity to a vital tool in modern surgery. We will explore the scientific rationale behind its development, the intricacies of its synthesis, and the properties that established it as a unique and indispensable biomaterial.

The Predecessors and the Unmet Need: A Comparative Overview

The ideal absorbable suture must possess a delicate balance of properties: sufficient initial tensile strength, predictable strength loss that matches the healing profile of the tissue, excellent handling characteristics, and biocompatibility that minimizes tissue reaction. By the mid-20th century, synthetic alternatives to catgut were sought to reduce the inflammatory response and variability inherent in natural materials.

The introduction of polyglycolic acid (PGA) in the 1970s, followed by its copolymer with lactic acid (polyglactin 910, Vicryl®), was a landmark achievement. These materials offered good strength and a predictable absorption profile. However, their relatively rapid loss of strength—losing a significant portion within three to four weeks—made them less suitable for tissues that heal over a longer period, such as the fascia.[1] This created a clear demand for a new generation of biomaterials with extended wound support capabilities.

Table 1: Comparative Properties of Key Absorbable Suture Materials

| Property | Poly(glycolic acid) (PGA) | Poly(L-lactic acid) (PLLA) | Poly(ε-caprolactone) (PCL) | Poly(this compound) (PDO) |

| Typical Absorption Time | 2-3 months | > 2 years | > 2 years | 6-9 months |

| Tensile Strength Retention | ~50% at 2 weeks | ~70% at 6 weeks | ~50% at 4 weeks | ~50% at 5-6 weeks [1][2] |

| Flexibility | Stiff | Stiff | Flexible | Very Flexible [3] |

| Glass Transition Temp. (Tg) | 35-40 °C | 60-65 °C | ~ -60 °C | -10 to 0 °C [3] |

| Primary Degradation | Hydrolysis | Hydrolysis | Hydrolysis | Hydrolysis [3][4] |

The data clearly illustrates the niche that poly(this compound), also known as polydioxanone (PDO), was poised to fill. Its extended strength retention profile offered a significant advantage for specific surgical applications.[1][5]

The Genesis of Polydioxanone: From Monomer Synthesis to Polymerization

The journey to creating polydioxanone began with its monomer, p-dioxanone (this compound). The development of a commercially viable and high-purity synthesis of this monomer was a critical hurdle.

Synthesis of the p-Dioxanone Monomer

The primary route to p-dioxanone is the catalytic dehydrogenation of diethylene glycol (DEG).[6] This process, however, is not without its challenges. The crude reaction product contains unreacted DEG, which can act as an initiator for the premature polymerization of p-dioxanone, especially at the elevated temperatures required for distillation and purification.[7] This unwanted polymerization significantly reduces the yield of the desired monomer.

A key innovation in the production of p-dioxanone was the introduction of "blocking agents" during the purification process.[7] These agents react with hydroxyl groups in the crude mixture, preventing them from initiating polymerization and thereby increasing the monomer yield.

Experimental Protocol: Synthesis and Purification of p-Dioxanone

Objective: To synthesize and purify this compound monomer from diethylene glycol.

Materials:

-

Diethylene glycol (DEG)

-

Copper chromite catalyst

-

Blocking agent (e.g., acetic anhydride)

-

Vacuum distillation apparatus

Methodology:

-

Dehydrogenation: In a reaction vessel, heat diethylene glycol in the presence of a copper chromite catalyst. The reaction is typically carried out in the gas phase at elevated temperatures (e.g., >200°C).[6][7]

-

Collection of Crude Product: The reaction mixture, containing p-dioxanone and unreacted DEG, is condensed and collected.

-

Inhibition of Premature Polymerization: Before purification, a blocking agent is added to the crude product to react with residual hydroxyl groups that could initiate polymerization.[7]

-

Purification by Vacuum Distillation: The crude product is purified by vacuum distillation. The reduced pressure allows the p-dioxanone to be distilled at a lower temperature, further minimizing the risk of polymerization.

-

Final Purification (Crystallization): For biomedical applications requiring high purity, the distilled p-dioxanone can be further purified by recrystallization from a suitable solvent.[6]

Ring-Opening Polymerization (ROP) of p-Dioxanone

With a high-purity monomer in hand, the next step is polymerization. Polydioxanone is synthesized via ring-opening polymerization (ROP) of the p-dioxanone monomer. This process requires a catalyst to achieve high molecular weight polymers suitable for biomedical applications.

The most common catalyst used in the ROP of p-dioxanone is stannous octoate (Sn(Oct)₂).[8] The polymerization is typically carried out in bulk (without a solvent) at elevated temperatures. The mechanism of Sn(Oct)₂-catalyzed ROP is complex and has been a subject of study, with two primary proposed pathways: the "coordination-insertion" mechanism and the "activated monomer" mechanism.[9] In the coordination-insertion mechanism, the tin catalyst forms an alkoxide initiator which then proceeds to open the monomer ring and insert it into the growing polymer chain.[9]

The choice of catalyst and reaction conditions (temperature, time) is critical as it influences the molecular weight, and consequently, the mechanical properties and degradation profile of the final polymer.[8] Researchers have explored various catalysts, including organometallic compounds and, more recently, organic catalysts, to mediate this polymerization.[3][10]

Diagram: Ring-Opening Polymerization of p-Dioxanone

Caption: Simplified workflow of the ring-opening polymerization of p-dioxanone.

The Rise of Polydioxanone as a Biomaterial: Key Developments and Commercialization

The pioneering work on polydioxanone for surgical applications is heavily associated with a U.S. Patent filed in 1976 by Doddi, et al., and assigned to Ethicon, Inc., a subsidiary of Johnson & Johnson. This patent described the synthesis of high molecular weight polymers from p-dioxanone and their fabrication into synthetic absorbable surgical devices, particularly monofilament sutures.

This development was a direct response to the need for a suture with longer-lasting strength. The patent highlighted that the resulting sutures exhibited "good in vivo strength retention and are slowly absorbed without significant tissue reaction." This combination of properties was a significant breakthrough.

In the early 1980s, Ethicon introduced the PDS® (Polydioxanone Suture), the first commercially available suture made from this new polymer. This was later followed by the improved PDS® II suture in 1989.[5] The PDS® II suture was specifically designed to provide extended wound support for up to six weeks, making it ideal for closing the fascia.[1] Its monofilament construction also offered the advantage of passing through tissue more smoothly than braided sutures, reducing tissue drag.

The unique properties of polydioxanone—its flexibility stemming from the ether-ester units in its backbone, its prolonged strength retention, and its biocompatibility—led to its adoption in a variety of other medical devices beyond sutures.[3] These include orthopedic pins, clips, and staples. More recently, PDO has found applications in tissue engineering and even in aesthetic medicine as lifting threads.[3][11]

Diagram: Historical Timeline of Poly(this compound) Development

Caption: Key milestones in the development and application of polydioxanone.

The Science of Absorption: In Vivo Degradation of Polydioxanone

The "absorbable" nature of polydioxanone is due to its susceptibility to hydrolysis. The ester linkages in the polymer backbone are cleaved by water, breaking the polymer down into smaller, water-soluble fragments.[4] The primary degradation product is 2-(2-hydroxyethoxy)acetic acid, which is then eliminated from the body, mainly through urine.[3]

The degradation process occurs in two main stages:

-

Initial Stage: Water penetrates the amorphous regions of the polymer, leading to random chain scission. This causes a decrease in molecular weight and a corresponding loss of tensile strength. The crystallinity of the material may initially increase as the amorphous regions are degraded.[4]

-